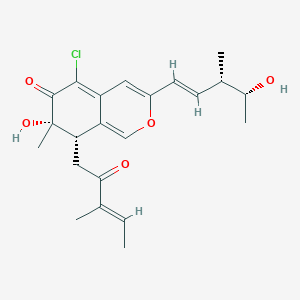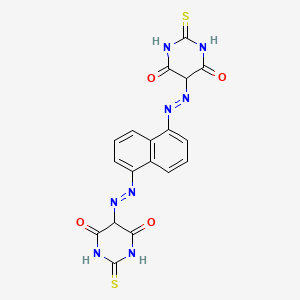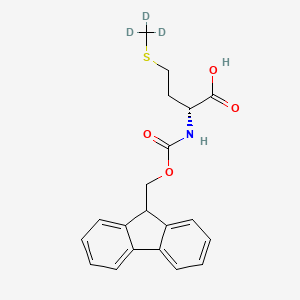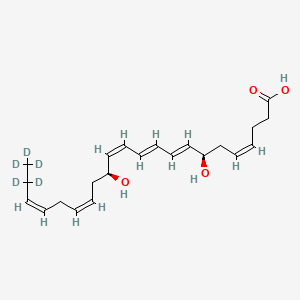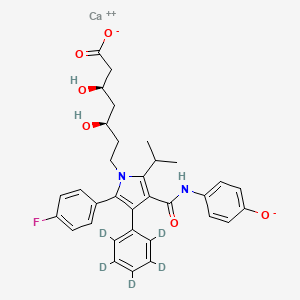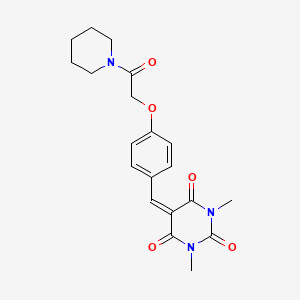
Parp1-IN-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parp1-IN-10 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. PARP1 plays a crucial role in maintaining genomic stability by facilitating the repair of single-strand breaks in DNA. Inhibitors like this compound are of significant interest in cancer research, particularly for tumors with deficiencies in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Parp1-IN-10 typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the nitration of 6-hydroxynicotinic acid using concentrated sulfuric acid and fuming nitric acid, followed by further reactions to introduce the desired functional groups . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
Parp1-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
科学的研究の応用
Parp1-IN-10 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of PARP1 in maintaining genomic stability.
Biology: Helps in understanding the cellular responses to DNA damage and the pathways involved in DNA repair.
Industry: Used in the development of new therapeutic agents and in drug discovery processes.
作用機序
Parp1-IN-10 exerts its effects by inhibiting the activity of PARP1. This inhibition prevents PARP1 from facilitating the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination repair, as these cells are more reliant on PARP1 for DNA repair .
類似化合物との比較
Similar Compounds
Similar compounds to Parp1-IN-10 include:
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
- Veliparib
Uniqueness
This compound is unique in its selectivity and potency as a PARP1 inhibitor. It has shown stronger inhibitory activity and improved selectivity towards PARP1 compared to other inhibitors like Olaparib . This makes it a promising candidate for further research and development in cancer therapy.
特性
分子式 |
C20H23N3O5 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
1,3-dimethyl-5-[[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H23N3O5/c1-21-18(25)16(19(26)22(2)20(21)27)12-14-6-8-15(9-7-14)28-13-17(24)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3 |
InChIキー |
VKLCODKLVUQTBY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3)C(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


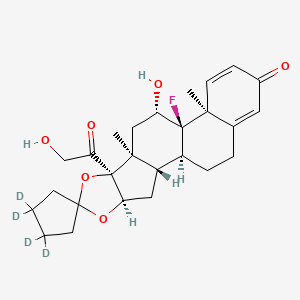
![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
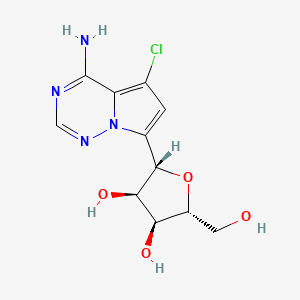
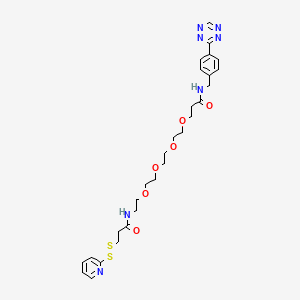
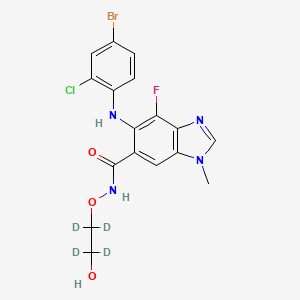
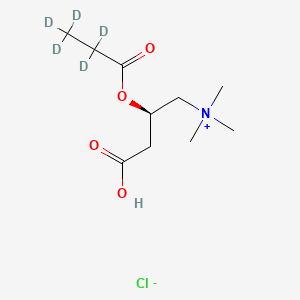
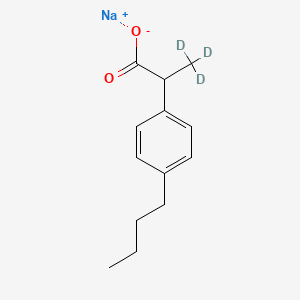
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
